

An In-depth Technical Guide to 2-Bromo-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619

[Get Quote](#)

CAS Number: 26670-89-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-iodo-1-methylbenzene**, a halogenated aromatic compound with significant potential as a building block in organic synthesis. This document details its chemical and physical properties, safety information, and its applications in constructing complex molecular architectures relevant to pharmaceutical and materials science research. Particular emphasis is placed on its utility in regioselective cross-coupling reactions, with detailed experimental protocols provided.

Core Compound Data

2-Bromo-4-iodo-1-methylbenzene, also known as 2-bromo-4-iodotoluene, is a versatile synthetic intermediate. Its structure, featuring both a bromine and an iodine atom on a toluene backbone, allows for selective functionalization at two different positions, making it a valuable tool for the synthesis of complex organic molecules.

Chemical and Physical Properties

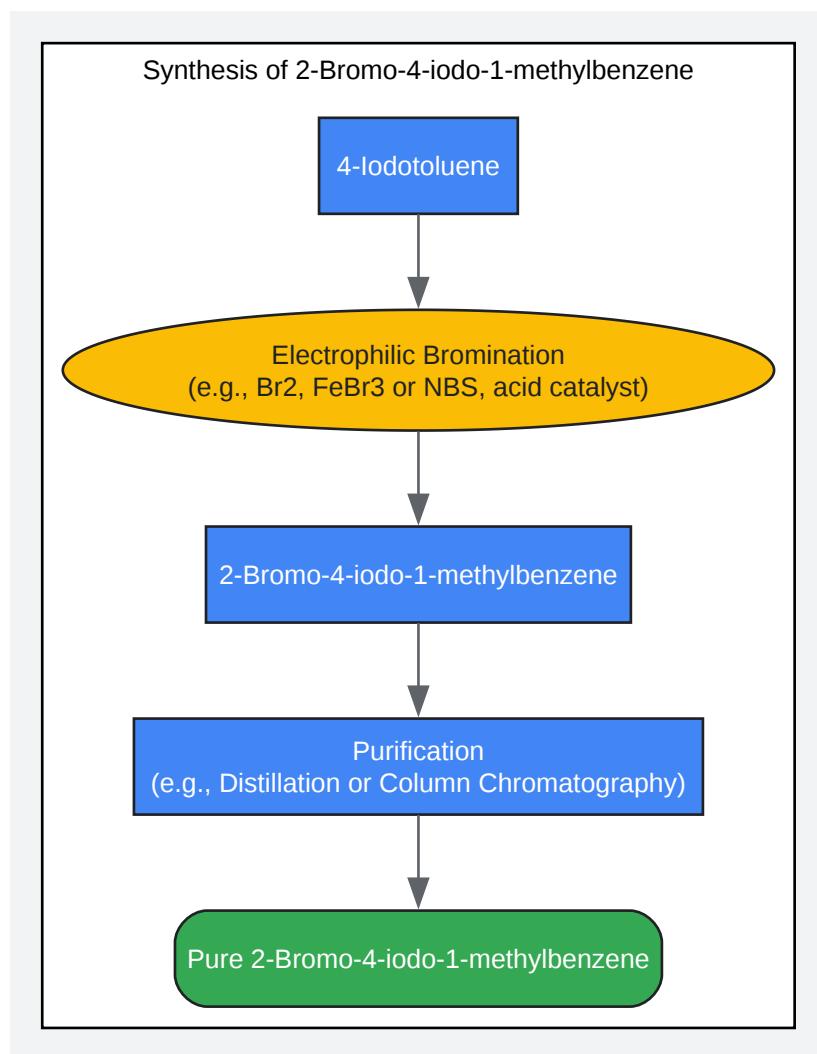
The following table summarizes the key chemical and physical properties of **2-Bromo-4-iodo-1-methylbenzene**.

Property	Value	Reference(s)
CAS Number	26670-89-3	
Molecular Formula	C ₇ H ₆ BrI	
Molecular Weight	296.93 g/mol	
IUPAC Name	2-bromo-4-iodo-1-methylbenzene	
Synonyms	2-Bromo-4-iodotoluene, 1-Bromo-5-iodo-2-methylbenzene	
Physical Form	Liquid	
Density	2.062 g/cm ³	
Boiling Point	266.7 °C at 760 mmHg	
Flash Point	115.1 °C	
Refractive Index	1.636	
Storage Temperature	2-8 °C, keep in a dark place, sealed in dry conditions	

Safety Information

2-Bromo-4-iodo-1-methylbenzene is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation


Precautionary Statements: P261, P305+P351+P338

Synthesis

A detailed, experimentally verified synthesis protocol for **2-Bromo-4-iodo-1-methylbenzene** is not readily available in the public domain. However, a plausible and commonly employed synthetic strategy for such compounds is the electrophilic bromination of the corresponding iodinated precursor. In this case, the synthesis would likely proceed via the selective bromination of 4-iodotoluene. The methyl group is an ortho-, para-director. Since the para position is blocked by the iodine atom, the bromination is directed to the ortho position.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **2-Bromo-4-iodo-1-methylbenzene** from 4-iodotoluene.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-Bromo-4-iodo-1-methylbenzene**.

Spectroscopic Data

Experimental spectroscopic data for **2-Bromo-4-iodo-1-methylbenzene** (CAS 26670-89-3) is not widely available. This section provides predicted spectroscopic data for the closely related isomer, 2-Bromo-1-iodo-4-methylbenzene, which can serve as a useful reference for characterization. Additionally, generalized experimental protocols for acquiring such data are presented.

Predicted Spectroscopic Data for 2-Bromo-1-iodo-4-methylbenzene

Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~7.65	Doublet	1H	Aromatic H
~7.10	Doublet	1H	Aromatic H
~6.90	Singlet	1H	Aromatic H
~2.30	Singlet	3H	CH_3

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ) [ppm]

~140

~138

~132

~130

~128

~95

~20

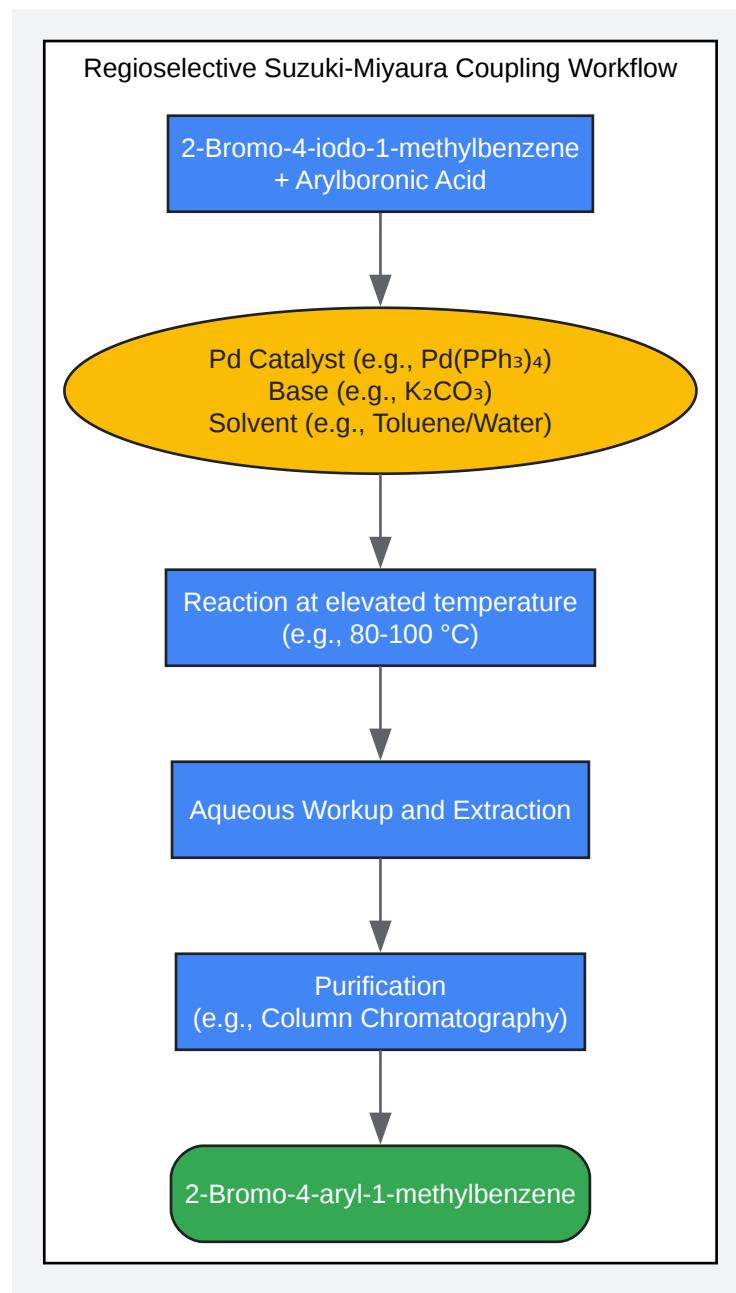
Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Assignment
~3000-2850	C-H stretch (aromatic and aliphatic)
~1600-1450	C=C stretch (aromatic)
~1050-1000	C-Br stretch
~600-500	C-I stretch

General Experimental Protocols for Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Sample Preparation (Thin Film for Liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the sample in the beam path and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a liquid sample, it can be introduced via direct infusion or a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.


Applications in Organic Synthesis

The primary application of **2-Bromo-4-iodo-1-methylbenzene** in organic synthesis is as a versatile building block in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective and sequential functionalization. The C-I bond is generally more reactive towards oxidative addition to the palladium(0) catalyst, enabling selective reactions at this position while leaving the C-Br bond available for subsequent transformations. This characteristic is highly valuable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Regioselective Cross-Coupling Reactions

The following sections provide detailed, generalized experimental protocols for key cross-coupling reactions where **2-Bromo-4-iodo-1-methylbenzene** can be utilized. These protocols are based on established methodologies for similar dihalogenated aromatic compounds.

This reaction facilitates the formation of a carbon-carbon bond by selectively reacting the C-I bond with a boronic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Experimental Protocol:

- Reaction Setup: To a dry Schlenk flask, add **2-Bromo-4-iodo-1-methylbenzene** (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%), and the base (e.g., K_2CO_3 , 2.0 equiv).

- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
- Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the **2-Bromo-4-iodo-1-methylbenzene**.
- Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This reaction is used to synthesize substituted alkynes through the selective coupling of a terminal alkyne at the C-I position.

Experimental Protocol:

- Reaction Setup: To a dry Schlenk flask, add **2-Bromo-4-iodo-1-methylbenzene** (1.0 equiv), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2 mol%), and a copper(I) co-catalyst (e.g., CuI , 4 mol%).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
- Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

- **Workup:** After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.
- **Purification:** Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

This reaction forms a carbon-nitrogen bond by selectively reacting the C-I bond with an amine.

Experimental Protocol:

- **Reaction Setup (in a glovebox):** To a dry Schlenk tube, add the palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%), and a strong base (e.g., NaOtBu , 1.4 equiv).
- **Reagent Addition:** Add anhydrous toluene, followed by **2-Bromo-4-iodo-1-methylbenzene** (1.0 equiv) and the amine (1.2 equiv).
- **Reaction:** Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
- **Workup:** After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

2-Bromo-4-iodo-1-methylbenzene is a highly valuable synthetic intermediate for researchers in organic chemistry and drug development. Its dihalogenated structure with differential reactivity at the C-I and C-Br bonds provides a powerful platform for the regioselective and sequential introduction of various functional groups. The detailed protocols for key cross-coupling reactions provided in this guide serve as a starting point for the application of this versatile building block in the synthesis of complex molecular targets. While experimental spectroscopic and a definitive synthesis protocol for this specific compound are not widely

published, the information provided herein, based on closely related structures and established synthetic methodologies, offers a robust foundation for its use in the laboratory.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-iodo-1-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287619#2-bromo-4-iodo-1-methylbenzene-cas-number-26670-89-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com